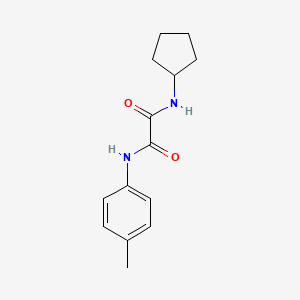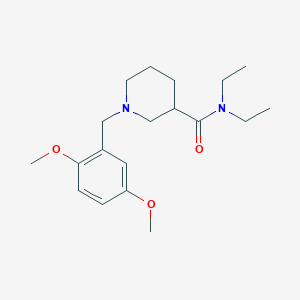![molecular formula C17H13Cl2NO3 B5062216 allyl 2-{[(2,4-dichlorophenyl)amino]carbonyl}benzoate](/img/structure/B5062216.png)
allyl 2-{[(2,4-dichlorophenyl)amino]carbonyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains an allyl group, a 2,4-dichlorophenyl group, and a carbonyl group attached to a benzoate group. The allyl group is a common functional group in organic chemistry, consisting of a methylene bridge (−CH2−) attached to a vinyl group (−CH=CH2) . The 2,4-dichlorophenyl group is a phenyl group substituted with two chlorine atoms at the 2 and 4 positions. The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O. It is present in many types of organic compounds, including carboxylic acids, amides, ketones, aldehydes, and esters. Benzoate is the simplest aromatic carboxylic acid.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The allyl group would likely be in a planar arrangement due to the presence of the double bond, while the 2,4-dichlorophenyl and benzoate groups could adopt various conformations depending on the specific conditions and the presence of any chiral centers .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The allyl group is known to be reactive, particularly towards oxidizing agents . The 2,4-dichlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions. The carbonyl group is a common site of reactivity in organic compounds, and can undergo a variety of reactions including nucleophilic addition and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the allyl and carbonyl groups could potentially make the compound more polar, influencing its solubility in different solvents .Orientations Futures
Propriétés
IUPAC Name |
prop-2-enyl 2-[(2,4-dichlorophenyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3/c1-2-9-23-17(22)13-6-4-3-5-12(13)16(21)20-15-8-7-11(18)10-14(15)19/h2-8,10H,1,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRXXXIVUKQOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prop-2-enyl 2-[(2,4-dichlorophenyl)carbamoyl]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-bis(hydroxymethyl)-4,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5062146.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-propoxybenzamide](/img/structure/B5062157.png)
![[1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5062163.png)
![1-(4-fluorobenzyl)-4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5062172.png)
![1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B5062173.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-mesitylethanediamide](/img/structure/B5062175.png)

![3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(1-phenylcyclopropyl)propanamide](/img/structure/B5062189.png)

![1-[4-(2-methylphenoxy)butyl]-1H-imidazole](/img/structure/B5062191.png)

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B5062209.png)

